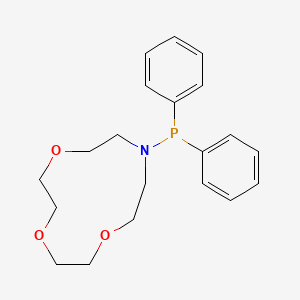![molecular formula C16H25N3O B14356099 N-[4-(Dimethylamino)phenyl]-3-(piperidin-1-yl)propanamide CAS No. 90279-41-7](/img/structure/B14356099.png)
N-[4-(Dimethylamino)phenyl]-3-(piperidin-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(Dimethylamino)phenyl]-3-(piperidin-1-yl)propanamide is a synthetic compound known for its structural similarity to fentanyl analogues It is a part of the broader class of compounds that have been studied for their potent analgesic properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Dimethylamino)phenyl]-3-(piperidin-1-yl)propanamide typically involves the reaction of 4-(Dimethylamino)benzaldehyde with piperidine and subsequent reduction and acylation steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for hydrogenation steps.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This involves the use of industrial reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(Dimethylamino)phenyl]-3-(piperidin-1-yl)propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction typically results in the formation of secondary amines.
Applications De Recherche Scientifique
N-[4-(Dimethylamino)phenyl]-3-(piperidin-1-yl)propanamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological receptors.
Medicine: Explored for its analgesic properties and potential use in pain management.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Mécanisme D'action
The mechanism of action of N-[4-(Dimethylamino)phenyl]-3-(piperidin-1-yl)propanamide involves its interaction with opioid receptors in the central nervous system. It acts as an agonist at these receptors, leading to analgesic effects. The molecular targets include the μ-opioid receptor, and the pathways involved are similar to those of other opioid analgesics, resulting in pain relief and sedation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fentanyl: A potent opioid analgesic with a similar structure.
Norfentanyl: A major urinary metabolite of fentanyl.
2-Fluoroacrylfentanyl: Another fentanyl analogue with slight structural variations.
Uniqueness
N-[4-(Dimethylamino)phenyl]-3-(piperidin-1-yl)propanamide is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to other fentanyl analogues. These differences can influence its potency, efficacy, and safety profile.
Propriétés
Numéro CAS |
90279-41-7 |
|---|---|
Formule moléculaire |
C16H25N3O |
Poids moléculaire |
275.39 g/mol |
Nom IUPAC |
N-[4-(dimethylamino)phenyl]-3-piperidin-1-ylpropanamide |
InChI |
InChI=1S/C16H25N3O/c1-18(2)15-8-6-14(7-9-15)17-16(20)10-13-19-11-4-3-5-12-19/h6-9H,3-5,10-13H2,1-2H3,(H,17,20) |
Clé InChI |
PEQPKEONZSWIHX-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)NC(=O)CCN2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Methyl-N-[3-(7-nitroheptyl)phenyl]oct-7-enamide](/img/structure/B14356021.png)
![7-Hydrazinyl[1,2,3]thiadiazolo[5,4-d]pyrimidine](/img/structure/B14356022.png)
![6-(Methylsulfanyl)-2-(trimethylsilyl)-5H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B14356030.png)
![(8-Formyl-8-methyl-1,4-dithiaspiro[4.5]decan-7-yl)acetic acid](/img/structure/B14356032.png)


![2-{2-Hydroxy-4-[methyl(propyl)amino]benzoyl}benzoic acid](/img/structure/B14356051.png)

![[4-(2-Methylpropane-2-sulfinyl)butoxy]benzene](/img/structure/B14356064.png)

![N-[Bis(benzyloxy)phosphoryl]-L-leucyl-L-phenylalaninamide](/img/structure/B14356071.png)

![4-{[5-(Methanesulfonyl)pentyl]oxy}benzoic acid](/img/structure/B14356079.png)
![Methyl 2-methoxy-5-[(2-phenylhydrazinylidene)methyl]benzoate](/img/structure/B14356089.png)
